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Berkeleytrione

Cat. No.: B1259069
M. Wt: 458.5 g/mol
InChI Key: BNDPVNXDSQOTOY-OKCDOLPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Berkeleytrione is a bio-active fungal metabolite isolated from the extreme environment of the Berkeley Pit lake, an acid mine water site . This complex polyketide features a molecular formula of C26H34O7 and a molar mass of 458.551 g·mol⁻¹ . Its intricate structure, characterized by multiple rings and chiral centers, makes it a compound of significant interest in natural product chemistry and drug discovery research . As a fungal isolate from a unique ecological niche, this compound serves as a valuable reference standard and tool for researchers investigating the bio-chemical diversity of extremophilic organisms and exploring novel structures for potential pharmacological activity. The mechanism of action and specific research applications of this compound are areas of active scientific investigation. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O7 B1259069 Berkeleytrione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

methyl (1R,2S,9R,10S,11R,13R,15S)-9,15-dihydroxy-2,6,6,10,13,15-hexamethyl-17-methylidene-7,14,16-trioxotetracyclo[11.3.1.02,11.05,10]heptadec-4-ene-1-carboxylate

InChI

InChI=1S/C26H34O7/c1-13-22(4)12-15-23(5,26(13,20(31)33-8)19(30)25(7,32)18(22)29)10-9-14-21(2,3)16(27)11-17(28)24(14,15)6/h9,15,17,28,32H,1,10-12H2,2-8H3/t15-,17-,22-,23+,24-,25+,26+/m1/s1

InChI Key

BNDPVNXDSQOTOY-OKCDOLPESA-N

Isomeric SMILES

C[C@]12CC=C3[C@]([C@@H]1C[C@@]4(C(=C)[C@]2(C(=O)[C@@](C4=O)(C)O)C(=O)OC)C)([C@@H](CC(=O)C3(C)C)O)C

Canonical SMILES

CC1(C(=O)CC(C2(C1=CCC3(C2CC4(C(=C)C3(C(=O)C(C4=O)(C)O)C(=O)OC)C)C)C)O)C

Synonyms

berkeleytrione

Origin of Product

United States

Natural Occurrence and Isolation of Berkeleytrione

Microbial Origin of Berkeleytrione

Penicillium Species as Producers

This compound is a secondary metabolite produced by fungi belonging to the genus Penicillium. ebi.ac.uknih.gov Specifically, research has identified the producer as a strain of Penicillium rubrum isolated from a unique and harsh environment. ebi.ac.uknih.govnih.govacs.org This discovery is part of a broader effort to investigate fungi from extreme environments as a source for novel, bioactive molecules. nih.govnih.gov The genus Penicillium is well-known for its ability to synthesize a wide array of secondary metabolites, including many with significant biotechnological and pharmaceutical applications. mdpi.comnih.govwikipedia.org this compound, along with the related compound berkeleydione (B1257449), was identified as a novel hybrid polyketide-terpenoid metabolite from these fungal isolates. acs.orgnih.govresearchgate.net

Isolation from Extreme Environments: The Berkeley Pit Lake

The specific source of the Penicillium strain that produces this compound is the Berkeley Pit Lake in Butte, Montana. acs.orgnih.govfigshare.com This site, part of the largest EPA Superfund site in North America, is a former open-pit copper mine that has filled with acidic water (pH ~2.5-2.7) and is heavily contaminated with high concentrations of metal ions like iron, copper, aluminum, and zinc. acs.orgacs.org Initially considered too toxic to support life, the lake was later found to harbor a variety of extremophilic microbes, including numerous fungi. nih.govacs.org

Scientists began investigating the microbial life in the pit, isolating over 42 distinct fungi and bacteria from water samples collected at various depths, including a Penicillium rubrum isolate from a depth of 270 meters (885 feet). nih.govacs.org This extremophilic fungus evolved to survive in the harsh, acidic, and metal-rich conditions of the lake, and in doing so, developed unique metabolic pathways that produce novel chemical compounds, including this compound. nih.govnih.govacs.org The isolation of this compound and other related compounds from this environment highlights the potential of extremophilic microorganisms as a source of new and interesting secondary metabolites. nih.govnih.govcapes.gov.br

Table 1: Environmental Characteristics of the Berkeley Pit Lake

Parameter Value
Location Butte, Montana, USA acs.org
Type Abandoned open-pit copper mine filled with water acs.orgresearchgate.net
pH Approximately 2.5 - 2.7 acs.orgacs.org
Key Contaminants High concentrations of metal ions (Fe, Cu, Al, Zn) acs.org
Producing Organism Penicillium rubrum nih.govacs.org
Isolation Depth 270 meters (885 feet) nih.govacs.org

Methodologies for Isolation and Purification

The isolation of this compound was achieved through a multi-step process involving the cultivation of the fungus, extraction of its metabolites, and subsequent purification using chromatographic techniques. This process is often guided by bioassays to focus on the most active fractions. nih.govvt.edu

Culture and Extraction Techniques

The Penicillium rubrum isolate was cultured in a liquid medium to generate a sufficient quantity of the desired metabolites. acs.org The specific methodology is detailed below:

Culturing: The fungus was grown in large-scale liquid cultures using acidified potato dextrose broth, with the pH adjusted to 2.7 to mimic its natural environment. nih.govacs.org The cultures were maintained for several weeks, initially on a shaker table and then in still culture, to allow for the production of secondary metabolites. acs.org

Extraction: At the time of harvest, the cultures were treated with methanol (B129727) to kill the fungus. acs.org The fungal mycelia were then removed by filtration. acs.org The remaining liquid broth (filtrate) was subjected to solvent extraction, typically using chloroform (B151607) (CHCl₃), to separate the organic compounds from the aqueous culture medium. nih.govacs.orgacs.org The chloroform extract, containing a crude mixture of metabolites, was then concentrated in vacuo to yield an oil. acs.org This crude extract was found to contain the bioactive compounds, including this compound. nih.gov

Chromatographic Separation Methods (e.g., Flash Silica Gel Column Chromatography, LH-20, HPLC)

The crude extract obtained from the fermentation broth is a complex mixture. To isolate pure this compound, a series of chromatographic separation techniques were employed. nih.gov Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. libretexts.orgbioanalysis-zone.com

The purification of this compound and related compounds involved a process known as bioassay-guided fractionation. nih.gov In this approach, the crude extract is separated into fractions, and each fraction is tested for biological activity. The active fractions are then subjected to further separation. vt.edu While the specific step-by-step purification of this compound itself is part of a broader isolation of several compounds, the general scheme for metabolites from this fungus includes:

Sephadex LH-20 Chromatography: This is a type of size-exclusion chromatography often used for separating natural products. The crude extract was first passed through a Sephadex LH-20 column to achieve initial separation. nih.gov

High-Performance Liquid Chromatography (HPLC): The fractions obtained from the initial chromatography were further purified using Reverse-Phase High-Performance Liquid Chromatography (RPHPLC). nih.gov HPLC is a high-resolution technique that allows for the fine separation of compounds within a mixture, ultimately leading to the isolation of pure this compound. researchgate.net

This combination of culturing, extraction, and multi-step chromatographic purification was essential for obtaining this compound in a pure form for structural elucidation and further study. nih.govacs.orgnih.gov

Elucidation of the Chemical Structure of Berkeleytrione

Spectroscopic Analysis for Structural Determination

Spectroscopic analysis was fundamental to piecing together the structure of berkeleytrione. A suite of high-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance experiments provided the necessary data to define its molecular formula and establish its intricate framework.

A comprehensive set of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assemble the complete chemical structure of this compound. The ¹H NMR spectrum revealed the number and environment of protons, while the ¹³C NMR spectrum identified the full complement of carbon atoms, including several quaternary carbons which made the structural determination challenging. frontiersin.org

To establish the connectivity between protons and carbons, several 2D NMR techniques were utilized:

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of bonded proton systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlated each proton signal with its directly attached carbon atom, providing unambiguous ¹H-¹³C one-bond connections. nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique was crucial for piecing together the molecular skeleton by identifying long-range correlations (typically 2-3 bonds) between protons and carbons. nih.govnih.gov These correlations connected the spin systems identified by COSY and linked them across quaternary carbons and heteroatoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) and NOE difference spectra: The relative stereochemistry of this compound was established using NOESY and NOE difference spectroscopy experiments. researchgate.net These techniques detect through-space interactions between protons that are in close proximity (<5 Å), providing critical information about the spatial arrangement of atoms and the relative configuration of stereocenters. researchgate.netdoi.orgaimspress.com

The detailed analysis of these NMR experiments allowed for the complete assignment of all proton and carbon signals, as detailed in the table below. ebi.ac.uk

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃) Data sourced from a 2022 study by Matsuda et al. ebi.ac.uk

Position¹³C δ (ppm)¹H δ (ppm)MultiplicityKey HMBC CorrelationsKey COSY/NOESY Correlations
169.73.70mC-5H-2α, H-2β
241.12.15, 1.63mC-1, C-3, C-4, C-16, C-17, C-18H-1, H-3
3204.2----
4110.1----
552.82.41d (J=13.0 Hz)C-4, C-6, C-7, C-11, C-12, C-19, C-26H-6β
636.12.15, 1.48mC-5, C-7, C-8, C-11, C-26H-5, H-7
745.42.39dd (J=12.0, 6.4 Hz)C-5, C-6, C-8, C-9, C-11, C-12, C-22, C-26H-6α, H-6β, H-8
844.42.92d (J=12.0 Hz)C-6, C-7, C-9, C-10, C-12, C-22, C-23H-7
983.1----
10207.5----
11214.5----
1258.7----
1336.02.73, 2.50mC-1, C-12, C-14, C-15, C-19H-14
1455.43.32d (J=9.6 Hz)C-1, C-12, C-13, C-15, C-16H-13α, H-13β
15144.9----
16115.05.25, 5.09sC-1, C-2, C-15, C-17, C-18-
1724.81.15sC-1, C-2, C-16, C-18-
1824.51.11sC-1, C-2, C-16, C-17-
1919.41.25sC-5, C-12, C-13, C-14-
20168.6----
2152.03.71sC-20-
2244.5----
2325.41.42sC-8, C-22, C-24-
2422.11.05sC-8, C-22, C-23-
2521.32.12sC-3, C-4, C-5-
269.01.10d (J=6.8 Hz)C-5, C-6, C-7-

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was instrumental in determining the elemental composition of this compound. This technique measures the mass-to-charge ratio of an ion with very high precision, allowing for the calculation of a unique molecular formula. For berkeleyone B, an isomer of this compound, HREIMS analysis yielded a molecular ion [M]⁺ at m/z 458.2313. researchgate.net This corresponded to a molecular formula of C₂₆H₃₄O₇, which possesses ten degrees of unsaturation. researchgate.net This formula was consistent with the data obtained from ¹³C NMR spectroscopy and was crucial for confirming the number of rings and double bonds within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H NMR, 13C NMR, COSY, HMBC, HSQC, NOESY, NOE difference spectra)

Crystallographic Approaches for Structure Confirmation

While spectroscopic methods are powerful for determining the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure.

Direct crystallographic analysis of this compound proved challenging. However, researchers were successful in obtaining a suitable single crystal of the co-isolated and structurally similar compound, berkeleydione (B1257449). frontiersin.orgebi.ac.ukresearchgate.net The structure of berkeleydione was unambiguously confirmed through single-crystal X-ray analysis. frontiersin.orgebi.ac.uk This result was pivotal, as the confirmed crystal structure of berkeleydione provided a reliable and detailed template of the core ring system. researchgate.net By comparing the extensive NMR and MS data of this compound with the confirmed structure of berkeleydione, scientists were able to deduce the final structure of this compound with high confidence. researchgate.net Although the absolute configuration of berkeleydione could not be determined from the initial X-ray data, its relative configuration provided the solid foundation needed for the final structural assignment of this compound. researchgate.net

Biosynthesis of Berkeleytrione

Precursor Compounds and Initial Enzymatic Steps

The assembly of the berkeleytrione scaffold begins with two primary precursor molecules: one derived from the polyketide pathway and the other from the isoprenoid pathway.

3,5-Dimethylorsellinic acid (DMOA) is a polyketide that serves as the aromatic cornerstone for a vast family of fungal meroterpenoids, including this compound. nsf.govacs.orgscribd.comresearchgate.net The biosynthesis is initiated by a polyketide synthase (PKS), which catalyzes the assembly of acetate (B1210297) and malonate units to form the characteristic aromatic ring of DMOA. uniprot.org This compound provides the foundational C8-polyketide portion of the final meroterpenoid structure. nsf.govscispace.com The biosynthesis of numerous complex fungal metabolites, such as berkeleyone A, berkeleyacetals, and paraherquonin, commences with DMOA as the starting polyketide fragment. nsf.govacs.orgresearchgate.net

The terpenoid component of this compound is supplied by farnesyl pyrophosphate (FPP), a C-15 isoprenoid intermediate. nsf.govresearchgate.net FPP is synthesized via the mevalonate (B85504) pathway and acts as a key precursor for a wide range of terpenoid compounds, including sesquiterpenes, sterols, and dolichols. mdpi.comnih.gov In the biosynthesis of this compound and related compounds, the pathway proceeds through the union of DMOA and FPP. nsf.gov This crucial step is a dearomative alkylation, where a prenyltransferase enzyme catalyzes the attachment of the farnesyl group from FPP to the DMOA core. uniprot.org This reaction is followed by subsequent modifications, including methylation and oxidation, to form early-stage intermediates. nsf.govscribd.com

Role of 3,5-Dimethylorsellinic Acid (DMOA)

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for constructing complex natural products like this compound are typically encoded by genes clustered together on the fungal chromosome. These biosynthetic gene clusters (BGCs) enable the coordinated expression of the entire pathway. aimspress.com

The biosynthetic gene cluster responsible for producing this compound's direct precursor, berkeleydione (B1257449), and the related compound paraherquonin was identified in the fungus Penicillium brasilianum. researchgate.netmdpi.comnisr.or.jp This cluster, designated the prh cluster, contains all the necessary genes for the transformation of DMOA and FPP into these complex meroterpenoids. uniprot.orgnisr.or.jp Key genes within the prh cluster have been characterized, revealing their specific roles in the biosynthetic cascade. The initial steps are catalyzed by a polyketide synthase (prhL), a prenyltransferase (prhE), a methyltransferase (prhM), a flavin-dependent monooxygenase (prhF), and a terpene cyclase (prhH) to yield the tetracyclic intermediate, protoaustinoid A. uniprot.org Subsequent modifications are performed by a series of tailoring enzymes also encoded in the cluster, including dehydrogenases and monooxygenases, which ultimately lead to the formation of this compound and its congeners. nisr.or.jp

Table 1: Key Genes in the prh Biosynthetic Gene Cluster and Their Functions

GeneEncoded EnzymePutative Function in Biosynthesis
prhLPolyketide Synthase (PKS)Synthesizes the 3,5-dimethylorsellinic acid (DMOA) core. uniprot.org
prhEPrenyltransferaseCatalyzes the farnesylation of DMOA. uniprot.org
prhMMethyltransferasePerforms methylesterification. uniprot.org
prhFFlavin-dependent MonooxygenaseCatalyzes epoxidation of the farnesyl chain. uniprot.org
prhHTerpene CyclaseMediates cyclization of the farnesyl moiety to form protoaustinoid A. uniprot.org
prhIShort-Chain Dehydrogenase/Reductase (SDR)Oxidizes the C-3 alcohol of protoaustinoid A to a ketone, yielding protoaustinoid B. nisr.or.jp
prhJFAD-dependent MonooxygenaseOxidizes protoaustinoid B to preaustinoid A. nisr.or.jp
prhKFAD-dependent MonooxygenaseOxidizes preaustinoid A to preaustinoid A1. nisr.or.jp
prhAFe(II)/α-KG-dependent DioxygenaseA multifunctional enzyme that catalyzes key oxidative rearrangements to form this compound and berkeleydione. uniprot.orgnisr.or.jp

Enzymatic Pathways and Key Biotransformations

Following the formation of early-stage intermediates, a series of enzymatic transformations, primarily oxidations and rearrangements, are required to construct the final this compound molecule.

A pivotal enzyme in the terminal steps of the pathway is PrhA, a non-heme Fe(II)/α-ketoglutarate-dependent dioxygenase. mdpi.comnisr.or.jp This enzyme exhibits remarkable multifunctionality, catalyzing complex oxidative rearrangements. PrhA is responsible for constructing the characteristic cycloheptadiene moiety found in berkeleydione, a direct precursor to this compound. uniprot.orgmdpi.com

Research has shown that PrhA can accept different substrates to yield different products. Specifically, PrhA catalyzes two sequential oxidation reactions. nisr.or.jp When acting upon the intermediate preaustinoid A, PrhA directly produces this compound. uniprot.org This transformation involves the consumption of two molecules of α-ketoglutarate and two molecules of oxygen to form this compound, along with succinate (B1194679) and carbon dioxide as byproducts. uniprot.org In a related pathway, PrhA first desaturates an intermediate at the C5-C6 position to form berkeleyone B, which is then rearranged by the same enzyme to form the cycloheptadiene ring of berkeleydione. uniprot.org The production of this compound has been demonstrated in a heterologous expression system that included prhA but lacked the FAD-dependent monooxygenase gene prhK, confirming PrhA's central role in its formation. nisr.or.jp

Other Tailoring Enzymes (e.g., PrhI, PrhJ, PrhK)

The biosynthesis of this compound from its foundational precursors involves a series of precise modifications catalyzed by tailoring enzymes. Within the paraherquonin (prh) gene cluster, identified in Penicillium brasilianum, several enzymes play critical roles in the oxidative transformations leading to this compound and related compounds. nisr.or.jp

PrhI : This enzyme is a short-chain dehydrogenase/reductase (SDR). nisr.or.jp Its function was elucidated through heterologous expression, which demonstrated that PrhI oxidizes the C-3 alcohol group of the tetracyclic intermediate, protoaustinoid A. nisr.or.jpuniprot.org This conversion yields protoaustinoid B, which features a ketone at the C-3 position. nisr.or.jp Homologs of PrhI are commonly found in other meroterpenoid biosynthetic pathways where they perform similar oxidative functions. nisr.or.jp

PrhJ : An FAD-dependent monooxygenase, PrhJ acts on the product of the PrhI-catalyzed reaction, protoaustinoid B. nisr.or.jpuniprot.org It is homologous to AusB, an enzyme involved in C-5' hydroxylation in the austinol pathway. nisr.or.jp Accordingly, PrhJ is understood to hydroxylate protoaustinoid B to produce preaustinoid A. nisr.or.jp

PrhK : This enzyme is also an FAD-binding monooxygenase, similar to PrhJ. nisr.or.jpuniprot.org It is responsible for the subsequent oxidation of preaustinoid A into preaustinoid A1. uniprot.org However, research indicates that the biosynthesis of this compound specifically proceeds from preaustinoid A via the action of the dioxygenase PrhA, in a pathway that bypasses the action of PrhK. nisr.or.jp The construction of a three-gene expression system lacking the prhK gene successfully yielded this compound, confirming that PrhK is not essential for its formation. nisr.or.jp

Proposed Biosynthetic Intermediates (e.g., Protoaustinoid A, Protoaustinoid B, Preaustinoid A, Berkeleydione)

The assembly of this compound proceeds through a cascade of stable intermediates, each representing a discrete step in the biosynthetic pathway. These compounds have been isolated and characterized, providing a roadmap for the enzymatic transformations involved. nisr.or.jpebi.ac.uk

Protoaustinoid A : This tetracyclic compound is an early key intermediate in the pathway. nisr.or.jpnsf.gov It serves as the initial substrate for the tailoring enzymes that lead to this compound. nisr.or.jp The biosynthesis up to protoaustinoid A is believed to be identical to the initial five steps of austinol biosynthesis. nisr.or.jp

Protoaustinoid B : Formed by the oxidation of the C-3 alcohol on protoaustinoid A by the enzyme PrhI, protoaustinoid B is the immediate subsequent intermediate. nisr.or.jp Its identity as the C-3 ketone analog was confirmed through analysis of transformants in heterologous expression studies. nisr.or.jp

Preaustinoid A : This intermediate is produced following the action of the monooxygenase PrhJ on protoaustinoid B. nisr.or.jp Preaustinoid A has been isolated from the same fungus that produces berkeleyone and berkeleydione, supporting its role in the shared biosynthetic pathway. ebi.ac.ukresearchgate.net In the specific branch leading to this compound, preaustinoid A serves as a substrate for the multifunctional dioxygenase PrhA. nisr.or.jp

Berkeleydione : A closely related meroterpenoid, berkeleydione is considered a key intermediate in the biosynthesis of paraherquonin and its analogs. nisr.or.jpresearchgate.net It is formed from preaustinoid A1 through the action of the dioxygenase PrhA, likely via a berkeleyone B intermediate. nisr.or.jpuniprot.org While structurally similar to this compound, its formation involves an additional enzymatic step (catalyzed by PrhK) that is bypassed in this compound synthesis. nisr.or.jpebi.ac.uk

IntermediatePrecursorCatalyzing Enzyme(s)Role in this compound Pathway
Protoaustinoid A 3,5-dimethylorsellinic acid (DMOA) and farnesyl pyrophosphatePrhE, PrhM, PrhF, PrhHInitial substrate for late-stage tailoring enzymes. nisr.or.jpuniprot.org
Protoaustinoid B Protoaustinoid APrhIProduct of C-3 alcohol oxidation. nisr.or.jp
Preaustinoid A Protoaustinoid BPrhJProduct of hydroxylation; direct precursor substrate for PrhA in the this compound branch. nisr.or.jp
Berkeleydione Preaustinoid A1PrhAA related compound formed via a parallel branch involving PrhK; not a direct intermediate for this compound. nisr.or.jpuniprot.org

Strategies for Biosynthetic Pathway Elucidation

The intricate biosynthetic pathway of this compound has been deciphered using a combination of modern molecular biology and computational techniques. These strategies have allowed researchers to identify the relevant genes, characterize the function of individual enzymes, and reconstruct the metabolic sequence.

Heterologous Expression Systems

A primary strategy for functionally characterizing the this compound biosynthetic genes has been their expression in a heterologous host. nisr.or.jp Researchers introduced the candidate genes from the prh cluster of P. brasilianum into Aspergillus oryzae NSAR1, a fungal host that does not naturally produce these compounds. nisr.or.jp By expressing the genes individually and in combination, the specific function of each enzyme was determined. For instance, expressing prhI alone in the presence of protoaustinoid A led to the production of protoaustinoid B. nisr.or.jp Subsequently, co-expressing prhI and prhJ yielded preaustinoid A. nisr.or.jp The expression of all four key genes (prhI, prhJ, prhK, and prhA) resulted in the production of berkeleydione. nisr.or.jp This modular approach allowed for the step-by-step reconstruction of the pathway and the definitive identification of the intermediates. nisr.or.jpdoi.org

Targeted Gene Deletion Experiments

Targeted gene deletion, or gene knockout, is a powerful tool for confirming gene function. In the context of this compound biosynthesis, a functional equivalent was achieved by constructing a specific gene expression system that deliberately omitted a key enzyme. nisr.or.jp Researchers observed that the fungus which produces berkeleydione also yielded this compound, and hypothesized that this compound's synthesis might occur without the Baeyer-Villiger oxidation step catalyzed by PrhK. nisr.or.jp To test this, they created a three-gene expression system in A. oryzae containing prhI, prhJ, and prhA, but lacking prhK. nisr.or.jp This transformant successfully produced this compound, demonstrating that PrhK is not required for its synthesis and that PrhA can act directly on an earlier intermediate (preaustinoid A) to produce the compound. nisr.or.jp

Genome Mining and Computational Techniques

The investigation into this compound's origins began with genome mining. nisr.or.jp By performing whole-genome sequencing of P. brasilianum, a known producer of the related compound paraherquonin, a putative biosynthetic gene cluster (the prh cluster) was discovered. nisr.or.jp Computational analysis of this ~58 kb locus revealed open reading frames encoding enzymes typical for meroterpenoid biosynthesis, including a polyketide synthase (PKS), a dehydrogenase (PrhI), and monooxygenases (PrhJ, PrhK). nisr.or.jpnih.gov The predicted function of these enzymes was based on homology, comparing their protein sequences to those of enzymes with known functions in other biosynthetic pathways, such as the austinol pathway. nisr.or.jp This bioinformatic approach provided a strong hypothetical framework for the biosynthetic pathway, which was then systematically validated through the heterologous expression and gene deletion experiments. nisr.or.jpresearchgate.net

Biological Activities and Mechanisms of Action in Vitro and Cellular Studies

Enzyme Inhibition Studies

Initial bioassay-guided fractionation studies identified Berkeleytrione as an effective inhibitor of specific enzymes central to inflammatory and tissue-remodeling processes. mdpi-res.comresearchgate.net

This compound has been identified as an inhibitor of matrix metalloproteinase-3 (MMP-3). mdpi-res.comresearchgate.net MMP-3 is a protease enzyme implicated in the degradation of the extracellular matrix, a process involved in both normal tissue remodeling and pathological conditions. Research indicates that this compound's inhibitory action against MMP-3 is effective within the micromolar range. researchgate.net This activity was a key finding in the initial reports on the compound, suggesting its potential to interfere with MMP-3-mediated processes. mdpi-res.com The inhibitory potential against MMP-3 has also been noted in related compounds isolated from the same fungal genus, such as the berkeleyacetals. acs.org

Table 1: In Vitro Inhibition of Matrix Metalloproteinase-3 by this compound
CompoundTarget EnzymeReported ActivityReference
This compoundMatrix Metalloproteinase-3 (MMP-3)Effective in the micromolar range researchgate.net

Alongside its effects on MMP-3, this compound was concurrently discovered to be an inhibitor of caspase-1. mdpi-res.comresearchgate.net Caspase-1, also known as interleukin-1 converting enzyme (ICE), is a cysteine protease that plays a critical role in the inflammatory response by processing pro-inflammatory cytokines. nih.govnih.gov Like its effect on MMP-3, this compound's inhibition of caspase-1 was reported to be effective in the micromolar range. researchgate.net This dual inhibitory action against both MMP-3 and caspase-1 highlights the compound's potential as a modulator of multiple pathological pathways. mdpi-res.com The inhibition of caspase-1 is a central element of its anti-inflammatory mechanism, directly linking to the production of mature cytokines. nih.govnih.gov

Table 2: In Vitro Inhibition of Caspase-1 by this compound
CompoundTarget EnzymeReported ActivityReference
This compoundCaspase-1Effective in the micromolar range researchgate.net

Matrix Metalloproteinase-3 (MMP-3) Inhibition

Anti-Inflammatory Modulatory Effects

The anti-inflammatory properties of this compound are primarily attributed to its inhibition of caspase-1 and the subsequent effects on cytokine production and signaling pathways, which have been studied in cellular models.

The mechanism behind this compound's anti-inflammatory activity is directly tied to its ability to inhibit caspase-1, which is essential for the activation of the NLRP3 inflammasome. nih.govnih.govnih.gov The inflammasome is a multiprotein complex that, upon activation by various stimuli, recruits and activates pro-caspase-1. nih.gov Activated caspase-1 then cleaves the precursor cytokine pro-interleukin-1β (pro-IL-1β) into its mature, biologically active form, IL-1β, which is a potent mediator of inflammation. nih.govnih.gov By inhibiting caspase-1, this compound effectively blocks this final activation step, thereby mitigating the production of mature IL-1β from induced inflammasomes. researchgate.netnih.gov

The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study macrophage and monocyte-mediated inflammatory processes. mdpi.commednexus.org Studies on compounds structurally related to this compound have utilized THP-1 cells to demonstrate the effects on inflammatory signaling. nih.gov In these cellular assays, THP-1 cells are typically induced with stimuli like lipopolysaccharide (LPS) to trigger the formation of inflammasomes and subsequent production of IL-1β. nih.gov The introduction of caspase-1 inhibitors, such as the berkeleyone class of compounds, to these induced cells leads to a measurable decrease in IL-1β levels. nih.gov Therefore, this compound's established activity as a caspase-1 inhibitor allows it to modulate this key inflammatory signaling pathway within the THP-1 cellular model, demonstrating its potential to function as an anti-inflammatory agent at the cellular level. researchgate.netnih.gov

Inhibition of Interleukin-1β (IL-1β) Production by Inflammasomes

Anticancer Activity Research (In Vitro Cell Line Assays)

Research into the potential anticancer activities of the chemical class to which this compound belongs has been initiated, primarily through broad screening programs. The National Cancer Institute (NCI) utilizes a panel of 60 human tumor cell lines (the NCI-60) to screen compounds for potential anticancer activity. nih.govnih.gov

In the initial report on this class of compounds, the closely related metabolite, Berkeleydione (B1257449), was evaluated in the NCI-60 human cell line antitumor screen. mdpi-res.comresearchgate.net This screening revealed that Berkeleydione exhibited selective activity against the non-small cell lung cancer cell line NCI-H460. researchgate.net However, published research from the available sources does not indicate that this compound itself has been subjected to the NCI-60 screen or other in vitro anticancer assays. mdpi-res.comresearchgate.netnih.gov While related compounds have shown cytotoxic activity, specific data on the direct in vitro anticancer effects of this compound remain to be reported. nih.gov

Table 3: In Vitro Anticancer Screening of a Structurally Related Compound
CompoundAssayFindingReference
BerkeleydioneNCI-60 Human Cell Line Antitumor ScreenShowed selective activity toward non-small cell lung cancer (NCI-H460) researchgate.net
This compoundN/ANo data available in reviewed sources

Evaluation in Human Cell Line Antitumor Screens

This compound and the related compound Berkeleydione were identified as novel hybrid polyketide-terpenoid metabolites isolated from a Penicillium species found in the Berkeley Pit Lake in Butte, Montana. acs.orgnih.gov While both compounds were assessed for certain biological activities, it was Berkeleydione that was specifically evaluated in the National Cancer Institute's (NCI) 60 human cell line antitumor screen. acs.orgnih.govebi.ac.uk

The screening revealed that Berkeleydione exhibited selective antitumor activity against the non-small-cell lung cancer (NSCLC) cell line NCI-H460. acs.org The activity was reported with a log10 GI50 (the concentration required to inhibit cell growth by 50%) of -6.40. acs.org Although isolated alongside Berkeleydione, specific results for this compound within the comprehensive NCI 60-cell line screen are not detailed in the same manner. acs.orgnih.govresearchgate.net However, both this compound and Berkeleydione were found to be effective inhibitors of matrix metalloproteinase-3 (MMP-3) and caspase-1 in the micromolar range. acs.orgresearchgate.net

Antitumor Activity of Berkeleydione in NCI-60 Cell Line Screen
CompoundCell Line PanelSpecific Cell LineActivity MetricResultReference
BerkeleydioneNon-Small-Cell Lung CancerNCI-H460log10 GI50-6.40 acs.org

Mechanistic Investigations in Cancer Cell Lines (e.g., OVCAR-3, non-small-cell lung cancer)

Detailed mechanistic studies of this compound in specific cancer cell lines such as the ovarian cancer cell line OVCAR-3 are not extensively documented in the reviewed literature. The primary antitumor data from the NCI screen pointed to the activity of its sister compound, Berkeleydione, against a non-small-cell lung cancer (NSCLC) line, NCI-H460. acs.orgnih.gov

The principal mechanism of action identified for this compound from in vitro studies is its inhibitory effect on specific enzymes. acs.orgebi.ac.uk Research has consistently shown that this compound is an inhibitor of both matrix metalloproteinase-3 (MMP-3) and caspase-1. acs.orgnih.govebi.ac.uk Caspase-1 is a critical enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β). acs.org The inhibition of caspase-1 suggests a potential role for this compound in modulating inflammatory pathways that can be associated with cancer. researchgate.net MMP-3 is an enzyme involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. acs.orgresearchgate.net By inhibiting MMP-3, this compound may interfere with these processes.

While the direct cytotoxic mechanisms in cell lines like OVCAR-3 or NSCLC have not been fully elucidated for this compound itself, the inhibition of these key enzymes represents a significant finding regarding its potential biological and anticancer activities. acs.orgebi.ac.uk

Structural and Bioactivity Comparison with Berkeleydione

This compound and berkeleydione are closely related hybrid polyketide-terpenoid metabolites, first isolated from a Penicillium species found in the acidic, metal-rich waters of the Berkeley Pit Lake in Butte, Montana. ebi.ac.uknih.govnih.govnih.gov Their co-isolation from the same fungal strain, Penicillium rubrum, underscores their close biosynthetic relationship. nih.gov

Structurally, both compounds share a complex, fused ring system characteristic of this class of meroterpenoids. The core difference lies in the oxidation state of the A-ring. This compound possesses a trione (B1666649) system, with three ketone carbonyl groups, whereas berkeleydione features a dione (B5365651) functionality. ebi.ac.uknih.gov This structural nuance is the basis for their respective names. The absolute configuration of berkeleydione was confirmed by single-crystal X-ray analysis, which provided a structural benchmark for related compounds like this compound. nih.gov

Both this compound and berkeleydione exhibit notable biological activities, particularly as enzyme inhibitors. nih.gov They have been shown to inhibit matrix metalloproteinase-3 (MMP-3), an enzyme implicated in cancer metastasis, and caspase-1, a key mediator of inflammation. nih.govnih.gov Berkeleydione also demonstrated selective cytotoxic activity against the NCI-H460 non-small cell lung cancer cell line in the National Cancer Institute's 60-cell line screen. nih.govnih.gov

Table 1: Comparative Bioactivity of this compound and Berkeleydione
CompoundTarget Enzyme/Cell LineReported ActivitySource
This compoundMatrix Metalloproteinase-3 (MMP-3)Inhibitor nih.gov
This compoundCaspase-1Inhibitor nih.gov
BerkeleydioneMatrix Metalloproteinase-3 (MMP-3)Inhibitor nih.gov
BerkeleydioneCaspase-1Inhibitor nih.gov
BerkeleydioneNon-small-cell lung cancer (NCI-H460)Selective cytotoxic activity (log10 GI50 -6.40) nih.govnih.gov

Relationships with Berkeleyacetals, Berkeleyones, and Berkeleyamides

This compound is part of a larger family of structurally related meroterpenoids isolated from the same acid-mine-waste fungus, Penicillium rubrum. nih.gov These families include the berkeleyacetals, berkeleyones, and berkeleyamides. Their concurrent production by the same organism suggests they are all derived from a common biosynthetic origin, branching off from shared precursor molecules. nsf.govacs.org

Berkeleyacetals: The berkeleyacetals (A-C) are pentacyclic meroterpenoids whose structures were elucidated by comparing their spectral data with that of berkeleydione. nih.govnih.govresearchgate.net They possess a more complex and oxidized skeleton than this compound, featuring an acetal (B89532) moiety. nih.gov Despite the structural differences, there is an overlap in biological activity; berkeleyacetal C, like this compound, inhibits both MMP-3 and caspase-1. nih.govnih.gov Berkeleyacetal C also inhibited the same NCI-H460 lung cancer cell line targeted by berkeleydione. nih.gov

Berkeleyones: The berkeleyones (A-C) are also co-metabolites of this compound. ebi.ac.ukresearchgate.net Berkeleyone A is considered a key biosynthetic intermediate, potentially serving as a gateway compound to this compound, berkeleydione, and preaustinoids through various oxidative transformations. nsf.gov The isolation of berkeleyones, berkeleydione, and this compound from the same fungal culture further supports their interconnected biosynthetic pathways. researchgate.netmdpi.com

Berkeleyamides: The berkeleyamides (A-D) represent another class of related metabolites produced by P. rubrum. nih.govscribd.com These compounds also inhibit caspase-1 and MMP-3, indicating a shared pharmacophore or mechanism of action with this compound and other related compounds from this unique fungal source. nih.gov

Biosynthetic and Synthetic Interconnections with Protoaustinoids and Preaustinoids

The biosynthesis of this compound is intricately linked to that of other DMOA (3,5-dimethylorsellinic acid)-derived meroterpenoids, particularly the austinol family, which includes protoaustinoids and preaustinoids. nsf.gov These compounds share early biosynthetic steps, starting from the union of DMOA and farnesyl pyrophosphate. nsf.gov

The pathways leading to this compound and the related berkeleydione diverge at the preaustinoid stage, controlled by the function of specific tailoring enzymes. nisr.or.jpbeilstein-journals.org The key enzyme is a multifunctional Fe(II)/α-ketoglutarate-dependent dioxygenase known as PrhA. uniprot.orgacs.org

The biosynthetic route proceeds as follows:

The tetracyclic intermediate, protoaustinoid A, is formed through a series of steps including polyketide synthesis, farnesylation, and cyclization. uniprot.org

Protoaustinoid A is oxidized to protoaustinoid B by the dehydrogenase PrhI. nisr.or.jp

Further oxidation by the monooxygenase PrhJ leads to preaustinoid A. nisr.or.jp

At this point, the pathway can diverge. In one branch, the enzyme PrhA acts on preaustinoid A to produce this compound. nisr.or.jpuniprot.org This reaction consumes two molecules of 2-oxoglutarate and two molecules of oxygen. uniprot.org A study using a gene-expression system lacking the enzyme PrhK (which converts preaustinoid A to preaustinoid A1) successfully produced this compound, confirming that preaustinoid A is its direct precursor. nisr.or.jp

In the parallel pathway to berkeleydione, preaustinoid A is first oxidized by the monooxygenase PrhK to form preaustinoid A1. nisr.or.jp The dioxygenase PrhA then catalyzes a complex rearrangement of preaustinoid A1, proceeding through an intermediate called berkeleyone B, to form the final cycloheptadiene moiety in berkeleydione. beilstein-journals.orguniprot.orgacs.org

Therefore, PrhA is a crucial diverging enzyme that can accept both preaustinoid A and preaustinoid A1 as substrates to generate two different skeletal structures: this compound and berkeleydione, respectively. nisr.or.jpbeilstein-journals.org

From a synthetic chemistry perspective, the focus has been on accessing key intermediates that are central to the biosynthesis of this family. A total synthesis of berkeleyone A, a potential gateway to this compound and other related natural products, has been achieved. nsf.gov This synthetic access provides a platform to potentially explore the chemical conversions that mimic the complex oxidative rearrangements observed in the biosynthesis. nsf.govacs.org

Table of Compounds

Advanced Research Methodologies Applied to Berkeleytrione

Bioassay-Guided Fractionation Techniques

Bioassay-guided fractionation is a pivotal strategy in natural product discovery, enabling the targeted isolation of bioactive compounds from complex mixtures. This method involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. Fractions that demonstrate activity are then subjected to further separation, a process that is repeated until a pure, active compound is isolated. mdpi.com

In the case of Berkeleytrione, this technique was instrumental in its discovery. The compound was isolated from a Penicillium rubrum strain found in the acidic, metal-rich waters of the Berkeley Pit Lake in Butte, Montana. nih.govacs.org The crude chloroform (B151607) extract of the fungal culture was found to inhibit key signal transduction enzymes, specifically caspase-1 and matrix metalloproteinase-3 (MMP-3). acs.orgnih.gov These enzymes are implicated in inflammation and cancer metastasis, respectively. acs.org By systematically fractionating the extract using chromatographic methods and testing each fraction for its ability to inhibit these enzymes, researchers were able to isolate this compound as one of the responsible bioactive agents. nih.govnih.gov This targeted approach not only led to the discovery of this compound but also other related bioactive compounds from the same fungus, such as berkeleydione (B1257449). nih.govnih.gov

NMR-Guided Fractionation for Metabolite Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of natural product discovery, it can also be used to guide the fractionation process. NMR-guided fractionation involves the analysis of crude fractions to identify signals corresponding to novel or interesting chemical structures, which then guides the subsequent purification steps.

This methodology was employed in the ongoing investigation of the Penicillium rubrum strain from the Berkeley Pit Lake. acs.org Following the initial bioassay-guided fractionation that yielded berkeleydione and this compound, researchers examined the ¹H NMR spectra of all column fractions to search for evidence of structurally related analogs. acs.org This approach, combined with bioassay results, successfully led to the isolation of three new related meroterpenes, the berkeleyacetals A-C. acs.org This demonstrates the synergy of using both bioactivity and spectroscopic signatures to efficiently mine a single natural source for a family of related compounds.

Omics Approaches in Fungal Metabolism Research

"Omics" technologies, such as genomics, transcriptomics, and metabolomics, offer a holistic view of the biological processes within an organism. In mycology, these approaches are increasingly used to understand and manipulate the production of secondary metabolites. mdpi.com Genomics and genome mining can identify the biosynthetic gene clusters (BGCs) responsible for producing a compound, while transcriptomics can reveal which genes are expressed under certain conditions. mdpi.com Metabolomics provides a snapshot of the small-molecule metabolites present in a sample, which can reveal the final products of metabolic pathways. researchgate.net

While these omics approaches are powerful tools for natural product discovery, there are no specific, detailed studies in the available literature that apply them to the Penicillium rubrum strain from the Berkeley Pit for the express purpose of studying this compound metabolism. Research on other fungi, including co-cultures of Berkeley Pit isolates, has utilized metabolomics to identify novel compounds, highlighting the potential of this strategy. nih.gov The application of genome mining and other omics techniques to the unique, extremophilic fungus that produces this compound could unlock further understanding of its complex biosynthetic pathway and potentially lead to the discovery of more novel compounds. mdpi.com

Future Perspectives in Berkeleytrione Research

Elucidation of Undefined Biosynthetic Pathways and Enzymatic Mechanisms

While initial studies have shed some light on the biosynthesis of berkeleytrione and its close analog, berkeleydione (B1257449), the complete pathway and the precise enzymatic mechanisms involved remain partially undefined. Future research will likely focus on a deeper genetic and enzymatic characterization.

A key area of investigation is the biosynthetic gene cluster (BGC) responsible for producing the meroterpenoid scaffold. tandfonline.com Studies on the related compound, paraherquonin, identified the prh gene cluster in Penicillium brasilianum. mdpi.com Within this cluster, a nonheme iron-dependent dioxygenase, PrhA, was identified as a crucial multifunctional enzyme. mdpi.comnisr.or.jp Research has shown that a three-gene expression system, which notably lacks a Baeyer-Villiger monooxygenase gene, successfully produced this compound, suggesting its formation pathway diverges from that of berkeleydione. nisr.or.jp PrhA is understood to perform two sequential oxidations, but the exact substrate and intermediate steps leading specifically to the trione (B1666649) structure require further clarification. nisr.or.jp

Future work should aim to:

Fully Sequence and Annotate the BGC: Identifying all genes in the P. rubrum cluster responsible for this compound synthesis.

Characterize Key Enzymes: In-vitro reconstitution and detailed kinetic analysis of the enzymes, particularly the dioxygenases, will help to elucidate their specific roles and reaction mechanisms. mdpi.comnih.gov

Activate Silent Pathways: Many fungal BGCs are not expressed under standard laboratory conditions. tandfonline.com Applying techniques like fungal artificial chromosomes (FACs) or other genetic activation methods could not only increase the yield of this compound but also uncover novel, related metabolites from previously silent pathways. researchgate.net

Utilize Systems Biology: Integrating metabolomics, proteomics, and transcriptomics can provide a comprehensive model of the biosynthetic network and its regulation. scirp.org

Understanding these pathways in detail is crucial, as it provides the blueprint for bio-engineering and the enzymatic synthesis of novel analogs. nisr.or.jpfrontiersin.org

Development of Novel Synthetic Strategies for Analogs and Derivatization

The complex, sterically hindered structure of this compound presents a significant challenge for chemical synthesis. scribd.com However, developing robust synthetic routes is essential for producing sufficient quantities for advanced testing and for creating structural analogs with potentially improved properties.

Total synthesis efforts on related meroterpenes, such as berkeleyone A, have established key strategies that could be adapted for this compound. researchgate.netnsf.gov These approaches often focus on the difficult construction of the bicyclo[3.3.1]nonane core. nsf.govnsf.gov

Key future directions in synthesis and derivatization include:

Total Synthesis: Achieving an efficient and scalable total synthesis of this compound remains a primary goal. This would provide unambiguous structural confirmation and a platform for analog development. princeton.edu

Novel Annulation Reactions: The development of new reactions, such as novel diketene (B1670635) annulations or cycloadditions ([4+2] and [5+2]), could provide more efficient access to the core scaffold of this compound and its derivatives. acs.orgresearchgate.net

Enzymatic and Semi-synthesis: Leveraging the biosynthetic enzymes discovered (as per section 9.1) offers a powerful tool for derivatization. Using enzymes like PrhA or constructing artificial metabolic pathways could generate analogs that are difficult to access through traditional chemistry. nisr.or.jp

Derivatization for Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs, with modifications around the bicyclo[3.3.1]nonane nucleus and other functional groups, is critical. scribd.comnsf.gov These SAR studies will help identify the key structural features responsible for bioactivity and guide the design of more potent and selective compounds. vt.edu

The table below summarizes synthetic strategies developed for closely related meroterpenoids, which could inform future work on this compound.

Strategy Target Compound Class Key Reactions/Concepts Relevance for this compound Reference(s)
Annulative Total SynthesisBerkeleyone ADiketene annulation, skeletal reorganizationProvides a pathway to the core bicyclo[3.3.1]nonane structure. nsf.gov
Cycloaddition ApproachBerkeleyacetal CoreIntramolecular [4+2] and [5+2] cycloadditionsEfficiently constructs the complex polycyclic ring system. acs.org
Biomimetic SynthesisBerkeleyone AEpoxide-initiated polycyclization cascadeMimics the natural formation process to build the carbocyclic core. researchgate.net
Enzymatic SynthesisBerkeleydione AnalogsHeterologous expression of biosynthetic genes (e.g., prh cluster)Allows for the production of "unnatural" natural products and derivatives. nisr.or.jp

Exploration of Advanced Bioactivity Mechanisms

Initial screenings revealed that this compound is an inhibitor of two important enzymes: caspase-1 and matrix metalloproteinase-3 (MMP-3). nih.govnih.gov These activities hint at its potential as an anti-inflammatory and potentially anti-cancer agent. Future research must delve deeper into the molecular mechanisms to understand how it exerts these effects.

Caspase-1 is a critical enzyme in the innate immune system, activated by a multi-protein complex called the inflammasome. nih.gov Its primary role is to process pro-inflammatory cytokines like interleukin-1β (IL-1β) into their active forms. nih.gov The inhibition of caspase-1 by this compound and its analogs directly implicates it in the modulation of the inflammasome pathway, a key target in many inflammatory diseases. nih.govmdpi.com

Future mechanistic studies should focus on:

Target Validation and Binding Studies: Using techniques like surface plasmon resonance or isothermal titration calorimetry to confirm direct binding to caspase-1 and MMP-3 and to quantify the binding affinity. Docking studies have suggested that berkeleyone analogs may bind directly into the active site cleft of caspase-1. nih.gov

Elucidation of Downstream Effects: Investigating the full impact of this compound on the inflammasome pathway beyond IL-1β production. nih.gov

Identifying Off-Target Effects: A comprehensive profiling against a panel of other proteases and cellular targets is necessary to determine the selectivity of this compound.

Novel Mechanisms of Action: Given that related natural products from extremophiles have shown novel modes of action, it is crucial to explore whether this compound has additional, currently unknown biological targets or mechanisms. acs.org The compound's origin from an extremophile adapted to low pH and high oxidative stress suggests it might interact with pathways related to inflammation and reactive oxygen species (ROS) in mammalian cells. nih.gov

Potential as a Lead Compound for Pre-clinical Drug Discovery

With its novel structure and potent biological activity, this compound stands out as a promising lead compound for drug discovery, particularly in the area of anti-inflammatory therapeutics. acs.orgnih.gov A lead compound is a chemical starting point for the development of a new drug. The process of moving a compound from initial discovery to a clinical candidate involves extensive preclinical studies. profil.comclinsurggroup.com

The preclinical development path for this compound would involve several key stages:

Lead Optimization: Using the synthetic strategies and SAR data described in section 9.2, medicinal chemists would work to improve the potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of the molecule.

In Vitro and In Vivo Efficacy Models: Testing optimized analogs in cell-based assays and then in animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) or cancer to demonstrate efficacy. profil.com

Pharmacokinetic and Toxicology Studies: Establishing a safety profile by conducting comprehensive toxicology studies in animal models to identify any potential adverse effects and to determine a safe dose range for potential human trials. profil.com

The journey from a natural product lead to an approved drug is long and challenging, with hurdles such as securing funding for further research—a factor that has previously stalled the development of the related compound, berkeleydione. acs.org However, the unique origin and mechanism of this compound make it a compelling candidate for further investigation as a next-generation therapeutic agent. nih.govnih.gov

Q & A

Q. What ethical considerations apply when sharing this compound-related data with international collaborators?

  • Methodology :
  • Data Agreements : Draft formal contracts specifying access limits, attribution requirements, and embargo periods.
  • Anonymization : Remove identifiers from human subject data (if applicable).
  • Compliance : Adhere to international standards like GDPR for data privacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.